1-Benzoylpiperazine Hydrochloride: An In-depth Technical Guide for the Research Professional
1-Benzoylpiperazine Hydrochloride: An In-depth Technical Guide for the Research Professional
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 1-Benzoylpiperazine hydrochloride (BZP HCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from authoritative sources to deliver a robust and practical resource. The guide delves into the compound's chemical identity, physicochemical properties, detailed analytical methodologies, thermal behavior, and essential safety and handling protocols. By explaining the causality behind experimental choices and providing validated procedural outlines, this document aims to equip the reader with the necessary knowledge for the effective and safe utilization of 1-Benzoylpiperazine hydrochloride in a laboratory setting.
Chemical Identity and Molecular Structure
1-Benzoylpiperazine hydrochloride is the salt form of 1-Benzoylpiperazine, a synthetic derivative of piperazine. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for research applications.
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IUPAC Name: phenyl(piperazin-1-yl)methanone;hydrochloride[1]
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Synonyms: N-Benzoylpiperazine hydrochloride, 1-(phenylcarbonyl)piperazine hydrochloride
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Molecular Formula: C₁₁H₁₅ClN₂O[1]
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InChI Key: KSVFXAZDBKITEF-UHFFFAOYSA-N[1]
The molecular architecture consists of a central piperazine ring, with one nitrogen atom functionalized with a benzoyl group and the other protonated to form the hydrochloride salt. This structure is fundamental to its chemical reactivity and pharmacological profile.
Caption: Molecular structure of 1-Benzoylpiperazine hydrochloride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Benzoylpiperazine hydrochloride is essential for its handling, formulation, and analytical development.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | >230 °C (decomposes) | [4][5] |
| Solubility | The hydrochloride salt enhances solubility in aqueous solutions. The free base is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). | [1][6] |
| pKa (predicted) | 8.48 ± 0.10 (for the piperazine nitrogen) | [7] |
| LogP (predicted) | -0.1 (for the free base) | [8] |
Expert Insight: The predicted pKa suggests that 1-Benzoylpiperazine will be predominantly protonated at physiological pH, which influences its interaction with biological membranes and potential receptor binding. The negative LogP value for the free base indicates a degree of hydrophilicity.
Analytical Methodologies
The accurate and precise analysis of 1-Benzoylpiperazine hydrochloride is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for the quantification and purity assessment of 1-Benzoylpiperazine hydrochloride without the need for derivatization.
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase (e.g., 20:80 v/v acetonitrile:phosphate buffer, pH 3.0).[9]
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Flow Rate: 1.0 mL/min.[9]
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Column Temperature: 30 °C.[9]
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Detection: UV at 210 nm.[9]
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Injection Volume: 10 µL.[9]
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-
Sample Preparation:
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Analysis:
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Inject the prepared sample into the equilibrated HPLC system.
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Record the chromatogram and determine the purity by calculating the peak area percentage.
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Causality in Method Design: The use of a C18 column provides effective separation based on the hydrophobicity of the analyte and any potential impurities. The acidic mobile phase ensures the protonation of the piperazine nitrogen, leading to a single, well-defined chromatographic peak. Acetonitrile acts as the organic modifier to elute the compound from the stationary phase.
Caption: Workflow for the HPLC purity analysis of 1-Benzoylpiperazine hydrochloride.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity for the identification of 1-Benzoylpiperazine. Due to the polarity of the secondary amine, derivatization is often necessary to improve its volatility and chromatographic performance.
Experimental Protocol: GC-MS with Silylation Derivatization
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Instrumentation: A standard GC-MS system with a capillary column.
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Derivatization Procedure:
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Transfer an aliquot of the sample, dissolved in an aprotic solvent (e.g., dichloromethane), to a GC vial.
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Add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine (as a catalyst).
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Cap the vial tightly and heat at 65°C for approximately 20 minutes.
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Allow the vial to cool to room temperature before injection.
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Chromatographic Conditions:
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Column: A non-polar capillary column, such as one with a 5% phenyl/95% methyl silicone stationary phase.
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Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
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Oven Temperature Program: Initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.[3]
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Injector Temperature: 280°C.
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Transfer Line Temperature: 280°C.[3]
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Mass Spectrometry Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 50-550 for full scan analysis.
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Expected Fragments: The mass spectrum of the derivatized compound will show characteristic fragments. For underivatized 1-Benzoylpiperazine, key fragments include the benzoyl cation (m/z 105) and piperazine ring fragments.
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Rationale for Derivatization: The silylation reaction with BSTFA replaces the active hydrogen on the secondary amine with a non-polar trimethylsilyl (TMS) group. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte and preventing peak tailing during chromatographic separation, leading to improved peak shape and sensitivity.
Thermal Analysis (TGA/DSC)
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into the thermal stability, decomposition profile, and presence of solvates or hydrates in 1-Benzoylpiperazine hydrochloride.
Expected Thermal Behavior:
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TGA: A TGA thermogram would likely show an initial weight loss corresponding to the release of any bound water or solvent.[10] At higher temperatures, a significant weight loss will occur, indicating the decomposition of the compound.[10]
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DSC: The DSC curve would display an endothermic event corresponding to the initial loss of solvent/water.[10] The melting of the compound would be observed as a sharp endothermic peak, which may be followed by an exothermic event if decomposition occurs immediately after melting.[11] For 1-Benzoylpiperazine hydrochloride, decomposition is reported to occur above 230 °C.[4][5]
Experimental Protocol: TGA-DSC Analysis
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Instrumentation: A simultaneous TGA-DSC analyzer.
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Sample Preparation: Accurately weigh 2-5 mg of 1-Benzoylpiperazine hydrochloride into an aluminum pan.
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Analysis Conditions:
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Data Analysis: Correlate the weight loss events from the TGA curve with the endothermic or exothermic events on the DSC curve to interpret the thermal transitions.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with 1-Benzoylpiperazine hydrochloride.
GHS Hazard Classification:
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H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]
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H335: May cause respiratory irritation.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[12]
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Hand Protection: Compatible chemical-resistant gloves.[13]
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Respiratory Protection: Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dust is generated.[12]
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Skin and Body Protection: A lab coat and appropriate protective clothing.[14]
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[12]
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Avoid inhalation of dust and contact with skin and eyes.[13]
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Minimize dust generation and accumulation.[12]
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Wash hands thoroughly after handling.[13]
Storage Recommendations:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15]
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Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[12]
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Protect from moisture and light.[16]
First Aid Measures:
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]
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In case of skin contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[13]
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If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]
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If swallowed: Wash out mouth with water if the person is conscious. Call a physician.[13]
References
-
SIELC Technologies. (n.d.). Separation of 1-Benzylpiperazine on Newcrom R1 HPLC column. Retrieved from [Link]
- [MATERIAL SAFETY DATA SHEET Source - Not a valid URL, information synthesized
-
PubChem. (n.d.). 1-Benzoylpiperazine. Retrieved from [Link]
- Moreira, P., da Silva, D. D., Cunha, S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25.
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CalTech GPS. (2009). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
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AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from [Link]
- [Thermal analysis of compounds 1 and 2: (a) DSC curves and (b) thermograms. - This is a citation from a research paper, a direct link cannot be provided, but the information is used to support the general principles of thermal analysis.]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
- [Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - This is a citation from a research paper, a direct link cannot be provided, but the information is used to support the general principles of HPLC analysis of piperazines.]
-
University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Retrieved from [Link]
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